molecular formula C14H29NO5Si B12537074 N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine CAS No. 820252-08-2

N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine

Cat. No.: B12537074
CAS No.: 820252-08-2
M. Wt: 319.47 g/mol
InChI Key: QLBZDPQWUSWPDR-UHFFFAOYSA-N
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Description

N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine is a chemical compound known for its unique structure and properties. It contains both epoxy and silane functional groups, making it highly versatile in various chemical reactions and applications. The compound is often used in the synthesis of advanced materials due to its ability to form strong covalent bonds with a variety of substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of an amine with an epoxide and a silane compound. One common method includes the reaction of 3-aminopropyltrimethoxysilane with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained between 0°C and 50°C to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. The final product is typically purified through distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:

    Epoxide Ring-Opening Reactions: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols to form corresponding adducts.

    Hydrolysis and Condensation: The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Lewis acids or bases

    Solvents: Toluene, dichloromethane, ethanol

    Conditions: Mild temperatures (0°C to 50°C), neutral to basic pH

Major Products

    Epoxide Adducts: Formed through ring-opening reactions

    Siloxane Polymers: Formed through hydrolysis and condensation of the silane group

Scientific Research Applications

N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a crosslinking agent in the synthesis of polymers and advanced materials.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: Investigated for its potential in drug delivery systems and tissue engineering.

    Industry: Utilized in coatings, adhesives, and sealants for improved adhesion and durability.

Mechanism of Action

The compound exerts its effects primarily through the reactivity of its epoxy and silane groups. The epoxy groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can further condense to form siloxane networks. These reactions enable the compound to act as a versatile crosslinking agent, enhancing the mechanical and chemical properties of materials.

Comparison with Similar Compounds

Similar Compounds

    3-Glycidoxypropyltrimethoxysilane: Similar structure but lacks the secondary amine group.

    N,N-Bis[2-(oxiran-2-yl)ethyl]amine: Similar structure but lacks the silane group.

Uniqueness

N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine is unique due to the presence of both epoxy and silane functional groups, which provide dual reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that possess only one type of functional group.

Properties

CAS No.

820252-08-2

Molecular Formula

C14H29NO5Si

Molecular Weight

319.47 g/mol

IUPAC Name

N,N-bis[2-(oxiran-2-yl)ethyl]-3-trimethoxysilylpropan-1-amine

InChI

InChI=1S/C14H29NO5Si/c1-16-21(17-2,18-3)10-4-7-15(8-5-13-11-19-13)9-6-14-12-20-14/h13-14H,4-12H2,1-3H3

InChI Key

QLBZDPQWUSWPDR-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCN(CCC1CO1)CCC2CO2)(OC)OC

Origin of Product

United States

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